molecular formula C26H38O5 B1164479 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone CAS No. 80514-14-3

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone

Cat. No. B1164479
CAS RN: 80514-14-3
InChI Key:
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Description

7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone is a compound that has been studied for its potential therapeutic effects . It has been found to attenuate neuropathic pain by suppressing oxidative stress, inflammatory and pro-apoptotic protein expression . This compound has also been evaluated for its pharmacokinetics in rats .

Scientific Research Applications

  • Neuroprotective and Anti-Diabetic Effects : ECN, isolated from Tussilago farfara Linnaeus, has shown potent neuroprotective and anti-diabetic effects. A study developed an analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining ECN in rat plasma, facilitating further pre-clinical evaluation (Kang et al., 2020).

  • Inhibition of Neuropathic Pain : ECN was effective in reducing neuropathic pain induced by partial sciatic nerve ligation in mice. The compound demonstrated a dose-dependent reduction in hyperalgesia and allodynia. Its potential mechanisms include the reversal of oxidative stress, inflammatory, and apoptotic proteins expression (Khan et al., 2021).

  • Inhibition of Diacylglycerol Acyltransferase : ECN, among other sesquiterpenoids isolated from Tussilago farfara, showed inhibitory activity on diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This inhibition suggests potential applications in treating obesity, type II diabetes mellitus, and metabolic syndrome (Park et al., 2008).

  • Cytotoxic Effect on Breast Cancer Cells : ECN exhibited a potent cytotoxic effect on MDA-MB-231 breast cancer cells. It inhibited JAK–STAT3 signaling and suppressed the expression of STAT3 target genes, inducing apoptosis through both extrinsic and intrinsic pathways. ECN also inhibited tumor growth in mice models, suggesting its potential as a chemotherapeutic agent for breast cancer treatment (Jang et al., 2019).

  • Identification of Cellular Target Proteins in Breast Cancer Cells : A study profiled cellular target proteins of ECN in breast cancer cells using quantitative chemical proteomics. This research helps in understanding the antiproliferative and anti-inflammatory effects of ECN by identifying potential target proteins (Song et al., 2020).

Mechanism of Action

The mechanism of action of this compound involves the suppression of oxidative stress, inflammation, and pro-apoptotic protein expression . This suggests that it may have potential therapeutic effects in the treatment of neuropathic pain .

Future Directions

The future directions for the study of this compound could involve further exploration of its therapeutic effects, particularly in the context of neuropathic pain . Additionally, more detailed studies on its pharmacokinetics, molecular structure, chemical reactions, physical and chemical properties, and safety profile could provide valuable insights .

properties

IUPAC Name

[(1Z,3S,3aR,5R,7S,7aS)-1-ethylidene-3-(2-methylbutanoyloxy)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-9-15(6)12-21(27)30-20-13-19(14(4)5)23-18(11-3)24(28)25(22(23)17(20)8)31-26(29)16(7)10-2/h11-12,14,16,19-20,22-23,25H,8-10,13H2,1-7H3/b15-12+,18-11-/t16?,19-,20+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQQLVJPORCMAK-NMNXYZJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C2C(C(CC(C2=C)OC(=O)C=C(C)CC)C(C)C)C(=CC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H]2[C@H]([C@@H](C[C@H](C2=C)OC(=O)/C=C(\C)/CC)C(C)C)/C(=C/C)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129063
Record name 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone

CAS RN

80514-14-3
Record name 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80514-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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